molecular formula C8H13N3O2 B2458927 3,3-Dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid CAS No. 1342446-41-6

3,3-Dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid

Cat. No.: B2458927
CAS No.: 1342446-41-6
M. Wt: 183.211
InChI Key: DQWLKPVXAZXHHL-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Mechanism of Action

Target of Action

The primary target of 3,3-Dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid is the ent-kaurene oxidase (CYP701A) enzyme . This enzyme plays a crucial role in the biosynthesis of gibberellin, a plant hormone. The compound binds to this enzyme, inhibiting its activity .

Mode of Action

This compound interacts with its target, the ent-kaurene oxidase enzyme, by forming weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der Waals force . This interaction inhibits the enzyme’s activity, preventing the oxidation of ent-kaurene to ent-kaurenoic acid, a precursor of gibberellin .

Biochemical Pathways

The compound affects the gibberellin biosynthesis pathway by inhibiting the activity of the ent-kaurene oxidase enzyme . This inhibition disrupts the conversion of ent-kaurene to ent-kaurenoic acid, thereby reducing the production of gibberellin . The decrease in gibberellin levels influences the levels of other endogenous hormones, such as IAA, ABA, and GA3, which play important roles in controlling primary root development .

Pharmacokinetics

The compound’s ability to bind with a variety of enzymes and receptors in biological systems suggests that it may have favorable pharmacokinetic properties .

Result of Action

The action of this compound results in a decrease in gibberellin levels, leading to changes in the levels of other endogenous hormones . This change in hormone levels promotes primary root length, making the compound a potential root growth stimulant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid typically involves the reaction of 3,3-dimethylbutanoic acid with 1,2,4-triazole under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid is unique due to its specific substitution pattern and the presence of both a triazole ring and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3,3-dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)6(7(12)13)11-4-9-10-5-11/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWLKPVXAZXHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N1C=NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342446-41-6
Record name 3,3-dimethyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid
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